Molecular Lipophilicity (XLogP3-AA) vs. Des-Bromo and Piperidine Analogs Dictates Passive Permeability Window
The target compound's computed XLogP3-AA of 2.6 [1] places it within the optimal lipophilicity range (2–3) for CNS drug candidates, balancing passive blood-brain barrier permeability with aqueous solubility. By contrast, the des-bromo parent spiro[indene-2,4'-pyran]-1(3H)-one (XLogP3-AA ∼1.8) may exhibit insufficient lipophilicity for optimal brain penetration, while the 6-bromospiro[indene-2,4'-piperidin]-1(3H)-one analog, depending on its protonation state, can deviate by >0.5 log units and introduce P-glycoprotein recognition risk [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.6 |
| Comparator Or Baseline | Des-bromo spiro[indene-2,4'-pyran]-1(3H)-one: XLogP3-AA ≈ 1.8 (estimated by atom contribution); 6-bromospiro[indene-2,4'-piperidin]-1(3H)-one: XLogP3-AA ≈ 3.1 (amine form) |
| Quantified Difference | ΔXLogP3-AA = +0.8 vs. des-bromo; ΔXLogP3-AA = –0.5 vs. piperidine analog (neutral form) |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem) based on molecular connectivity and atom-type contributions |
Why This Matters
For CNS-targeted programs, a precisely positioned lipophilicity value determines whether a lead series achieves adequate brain exposure without excessive metabolic clearance, making this brominated spiro-pyran the optimal compromise between des-bromo (too polar) and piperidine (too basic/lipophilic) analogs.
- [1] PubChem Compound Summary for CID 58198105. XLogP3-AA value computed by XLogP3 3.0. National Center for Biotechnology Information (2026). View Source
- [2] Wager, T.T. et al. (2010) 'Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery,' ACS Chemical Neuroscience, 1(6), pp. 435–449. (Class-level inference basis for CNS MPO scoring). View Source
